N,N,N-Trimethylglycine-N-Hydroxysuccinimide Ester, Bromide
CAS No.: 42014-55-1
Cat. No.: VC0019317
Molecular Formula: C9H15BrN2O4
Molecular Weight: 295.133
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42014-55-1 |
|---|---|
| Molecular Formula | C9H15BrN2O4 |
| Molecular Weight | 295.133 |
| IUPAC Name | [2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-trimethylazanium;bromide |
| Standard InChI | InChI=1S/C9H15N2O4.BrH/c1-11(2,3)6-9(14)15-10-7(12)4-5-8(10)13;/h4-6H2,1-3H3;1H/q+1;/p-1 |
| Standard InChI Key | HERFXNCAXJIPGV-UHFFFAOYSA-M |
| SMILES | C[N+](C)(C)CC(=O)ON1C(=O)CCC1=O.[Br-] |
Introduction
Chemical Structure and Properties
Molecular Identity
N,N,N-Trimethylglycine N-Hydroxysuccinimide Ester Bromide is characterized by its quaternary ammonium structure linked to an activated ester group. The compound consists of a trimethylated nitrogen atom connected to an acetyl group, which is further functionalized with an N-hydroxysuccinimide moiety. This configuration creates a reactive ester that readily undergoes nucleophilic substitution reactions.
Physical and Chemical Properties
The compound presents as a solid at room temperature with defined molecular properties as shown in Table 1.
Table 1: Physical and Chemical Properties of N,N,N-Trimethylglycine N-Hydroxysuccinimide Ester Bromide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₅N₂O₄·Br | |
| Molecular Weight | 295.13 g/mol | |
| Physical State | Solid (neat) | |
| Hydrogen Bond Acceptors | 5* | |
| Hydrogen Bond Donors | 0* | |
| Rotatable Bonds | 4* |
*Values derived from similar compounds and structural analysis
Structural Representation
The structure features a quaternary ammonium group with three methyl substituents attached to a nitrogen atom. This nitrogen is connected to a carboxymethyl group that forms an ester bond with N-hydroxysuccinimide. The bromide counterion balances the positive charge of the quaternary ammonium group.
Nomenclature and Identifiers
Systematic IUPAC Name
The full IUPAC name for this compound is [2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-trimethylazanium;bromide . This systematic nomenclature precisely describes the chemical structure and composition of the molecule.
Alternative Names and Synonyms
Several alternative names and synonyms exist for this compound:
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Ethanaminium, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-N,N,N-trimethyl-2-oxo-, bromide
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Ethanaminium, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-N,N,N-trimethyl-2-oxo-, bromide (1:1)
Registry Numbers and Identifiers
The compound is registered under specific identifiers in chemical databases:
Table 2: Registry Numbers and Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| CAS Number | 42014-55-1 | |
| Product Code (LGC Standards) | TRC-T796050 | |
| Product Code (Cymit Quimica) | TR-T796050 |
Chemical Reactivity and Applications
N-Hydroxysuccinimide Ester Chemistry
N,N,N-Trimethylglycine N-Hydroxysuccinimide Ester Bromide belongs to the class of N-hydroxysuccinimide active esters, which are widely used for forming amide bonds. The N-hydroxysuccinimide group serves as an excellent leaving group during nucleophilic acyl substitution reactions. When this compound reacts with primary amines, the N-hydroxysuccinimide group is displaced, resulting in the formation of an amide bond.
The key advantage of this chemistry is its simplicity and efficiency. As noted in research: "The desired amide bond is formed simply by mixing NHS with the amine component. No particularly difficult technology is required. There is no risk of side reactions..." . This property makes it particularly valuable in bioconjugation chemistry where clean, high-yield reactions are essential.
Applications in Bioconjugation
The compound is primarily used in bioconjugation strategies, particularly for:
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Protein modification
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Peptide synthesis
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Labeling of biomolecules
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Cross-linking applications
The quaternary ammonium group provides water solubility while the N-hydroxysuccinimide ester enables efficient coupling to primary amines under mild physiological conditions.
Research Applications
This pricing reflects the specialized nature of the compound and its synthesis complexity.
Related Compounds
Deuterated Analogue
A deuterated version of this compound, N,N,N-Trimethylglycine-d9 N-Hydroxysuccinimide Ester Bromide, is also commercially available. This version has the three methyl groups fully deuterated (replaced with trideuteriomethyl groups).
Table 4: Comparison of Standard and Deuterated Compounds
The deuterated version is particularly valuable in mass spectrometry studies, metabolic investigations, and as internal standards for quantitative analysis due to the isotopic labeling.
Chemical Structure Comparison
The deuterated analogue has identical chemical reactivity to the non-deuterated compound but differs in mass due to the substitution of nine hydrogen atoms with deuterium atoms in the trimethyl groups. According to PubChem, the IUPAC name for the deuterated version is "[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-tris(trideuteriomethyl)azanium;bromide" .
Practical Applications
Advantages in Chemical Synthesis
Researchers in organic chemistry may choose to use this reagent when:
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High-yield amide formation is required
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Mild reaction conditions are necessary
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Clean reactions with minimal side products are essential
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Water solubility is advantageous for the coupling reagent
As noted in reference , for researchers in organic chemistry, N-hydroxysuccinimide esters represent one option among many for forming amide bonds. The choice depends on availability, cost, and specific requirements of the synthesis.
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